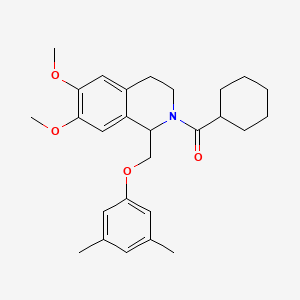![molecular formula C22H18ClN3O2S B11208690 3-amino-N-(3-chloro-2-methylphenyl)-4-(2-furyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B11208690.png)
3-amino-N-(3-chloro-2-methylphenyl)-4-(2-furyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a mouthful, but its structure is intriguing! Let’s break it down:
Chemical Name: 3-amino-N-(3-chloro-2-methylphenyl)-4-(2-furyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide
Molecular Formula: CHClNO
CAS Number: 853349-54-9
This compound belongs to the class of heterocyclic compounds and contains a fused cyclopenta[b]thieno[3,2-e]pyridine ring system. Its unique structure suggests potential biological activity.
Preparation Methods
Unfortunately, detailed synthetic routes and industrial production methods for this compound are scarce in the literature. researchers have synthesized it using various strategies, including multistep organic synthesis and cyclization reactions. Further investigation is needed to uncover efficient and scalable methods.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation states.
Substitution: Substituents on the aromatic rings can be modified via electrophilic or nucleophilic substitution reactions.
Reduction: Reduction of functional groups (e.g., nitro groups) could occur.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or chromium trioxide (CrO).
Substitution: Lewis acids (e.g., AlCl) or nucleophiles (e.g., amines).
Reduction: Hydrogen gas (H) with a suitable catalyst (e.g., palladium on carbon).
Major Products:: The specific products depend on the reaction conditions and substituents. Further research is needed to identify key intermediates and final products.
Scientific Research Applications
Medicine: Investigate its pharmacological properties, such as anticancer, anti-inflammatory, or antimicrobial effects.
Chemistry: Explore its reactivity and use it as a building block for novel molecules.
Industry: Assess its potential as a material or catalyst.
Mechanism of Action
The exact mechanism remains elusive, but it likely interacts with cellular targets, affecting signaling pathways or enzymatic processes. Further studies are crucial to unravel its mode of action.
Properties
Molecular Formula |
C22H18ClN3O2S |
|---|---|
Molecular Weight |
423.9 g/mol |
IUPAC Name |
6-amino-N-(3-chloro-2-methylphenyl)-8-(furan-2-yl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-5-carboxamide |
InChI |
InChI=1S/C22H18ClN3O2S/c1-11-13(23)6-3-7-14(11)25-21(27)20-19(24)18-17(16-9-4-10-28-16)12-5-2-8-15(12)26-22(18)29-20/h3-4,6-7,9-10H,2,5,8,24H2,1H3,(H,25,27) |
InChI Key |
YZFJXIGPJCMWCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=C(C3=C(C4=C(CCC4)N=C3S2)C5=CC=CO5)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Fluorophenyl)-7-methoxy-5-[4-(methylsulfanyl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11208613.png)
![2-[2-(4-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11208617.png)
![N-(2,5-dimethoxyphenyl)-2-[4-oxo-2-(pyridin-2-yl)pyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide](/img/structure/B11208624.png)
![2-chloro-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide](/img/structure/B11208628.png)
![3-[(3-chloro-4-methoxyphenyl)carbamoyl]-7-[(E)-2-phenylethenyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11208639.png)
![2-{[4-benzyl-5-(1H-indol-3-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11208650.png)
![3-[2-nitro-4-(pyrrolidin-1-ylcarbonyl)phenyl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B11208653.png)

![methyl 2-{[(7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-6-yl)carbonyl]amino}benzoate](/img/structure/B11208675.png)

![1-(2,5-Dimethylphenyl)-3-hydroxy-3-(4-methylphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium](/img/structure/B11208685.png)
![1-(4-chlorophenyl)-N-(2-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11208686.png)
![1-(3-Chloro-4-fluorophenyl)-4-[4-(2-fluorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B11208694.png)
![1-(4-Ethoxyphenyl)-3-hydroxy-3-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium](/img/structure/B11208698.png)
